Serazapine hydrochloride (also known as CGS-15040A) is a highly specific serotonin 5-HT2 receptor antagonist characterized by its complex pentacyclic indole-fused benzodiazepine core [1]. In pharmaceutical research and chemoinformatics, it serves as a critical reference standard for evaluating 5-HT2 binding affinity and as a structural benchmark for synthesizing challenging medium-sized N-heterocycles [2]. The hydrochloride salt form ensures high aqueous solubility and stability, making it the preferred choice for in vitro receptor binding assays, high-throughput screening (HTS) libraries, and as a control in transition-metal or photochemical cyclization methodologies aimed at constructing indole-fused diazepines [REFS-1, REFS-3].
Substituting Serazapine hydrochloride with simpler 5-HT2 antagonists (such as mianserin or ketanserin) or generic benzodiazepines fundamentally alters both the steric profile and the receptor binding kinetics in assay environments [1]. The rigid, pentacyclic (R,S)-1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine framework of Serazapine provides a distinct spatial orientation that cannot be replicated by tricyclic or un-fused analogs[2]. Furthermore, utilizing the free base form (CAS 115313-22-9) instead of the hydrochloride salt introduces significant solubility bottlenecks in aqueous buffers, leading to erratic concentration gradients and poor reproducibility in cell-based assays or automated liquid handling systems .
For in vitro pharmacological profiling, the hydrochloride salt of Serazapine demonstrates significantly enhanced aqueous dissolution compared to its free base counterpart . While the free base exhibits poor aqueous solubility requiring high DMSO concentrations that can cause cellular toxicity or assay interference, Serazapine hydrochloride readily dissolves in standard physiological buffers (e.g., PBS, pH 7.4) [1]. This ensures consistent dosing and eliminates precipitation artifacts in automated liquid handling systems, directly improving the coefficient of variation (CV) in high-throughput 5-HT2 binding assays.
| Evidence Dimension | Aqueous solubility and assay buffer compatibility |
| Target Compound Data | Serazapine hydrochloride (rapid dissolution in aqueous buffers, minimal organic co-solvent required) |
| Comparator Or Baseline | Serazapine free base (CAS 115313-22-9) (poor aqueous solubility, high DMSO dependency) |
| Quantified Difference | Substantial reduction in required organic co-solvent volume, ensuring >95% target concentration maintenance without precipitation. |
| Conditions | Standard physiological buffer (pH 7.4) at room temperature for HTS applications. |
Procuring the hydrochloride salt eliminates solvent-induced assay artifacts and ensures reproducible concentration gradients in automated screening workflows.
Serazapine serves as a premier target and structural benchmark for validating novel synthetic methodologies, such as Pd-catalyzed oxidative C-H coupling and visible-light-induced sulfonylation cyclization [1]. Compared to simpler indole derivatives, the inherently unfavorable enthalpic and entropic nature of Serazapine's medium-sized N-heterocycle makes it a rigorous test for catalytic efficiency [2]. Methodologies that successfully construct the Serazapine core demonstrate high functional group tolerance and regioselectivity, establishing it as a superior reference standard for evaluating the robustness of new cyclization protocols over standard, less sterically demanding indoles.
| Evidence Dimension | Synthetic methodology validation stringency |
| Target Compound Data | Serazapine core (complex pentacyclic indole-fused diazepine) |
| Comparator Or Baseline | Standard un-fused indoles or simple benzodiazepines |
| Quantified Difference | Provides a significantly higher thermodynamic and kinetic barrier for cyclization, proving advanced catalytic efficacy. |
| Conditions | Pd-catalyzed or photochemical cyclization reactions in organic solvents (e.g., 2-Me-THF). |
Chemical manufacturers and methodologists must procure Serazapine as a definitive structural proof-of-concept when publishing or patenting novel medium-ring cyclization technologies.
In receptor binding assays, Serazapine hydrochloride exhibits highly specific competitive inhibition at 5-HT2 receptors [1]. Unlike broad-spectrum tricyclic antidepressants (e.g., mianserin) which display significant off-target affinity for histamine H1 and alpha-adrenergic receptors, Serazapine's unique pentacyclic structure restricts its binding profile, offering superior selectivity for the 5-HT2 site [2]. This makes it an essential pharmacological tool for isolating 5-HT2-mediated pathways in neurochemical research without the confounding variables introduced by multi-receptor antagonists.
| Evidence Dimension | Receptor binding selectivity (5-HT2 vs. off-target receptors) |
| Target Compound Data | Serazapine hydrochloride (highly specific 5-HT2 inhibition) |
| Comparator Or Baseline | Mianserin (broad-spectrum binding including H1 and alpha-adrenergic receptors) |
| Quantified Difference | Dramatically reduced off-target binding noise in competitive inhibition assays. |
| Conditions | In vitro radioligand binding assays using cloned human 5-HT2 receptors. |
Researchers requiring precise isolation of 5-HT2 receptor pathways must select Serazapine over traditional broad-spectrum antagonists to ensure assay validity.
Serazapine hydrochloride is procured as a highly selective control in radioligand binding and functional assays to benchmark the potency and selectivity of novel serotonergic drug candidates, avoiding the off-target noise associated with broader antagonists[1].
Procured by synthetic chemistry labs as a target molecule to demonstrate the efficacy of new catalytic, oxidative, or photochemical cyclization methods for constructing complex indole-fused medium-sized N-heterocycles[2].
Integrated into specialized compound libraries for phenotypic screening, where its stable hydrochloride salt form ensures reliable aqueous solubility and consistent data generation in automated liquid handling workflows [3].